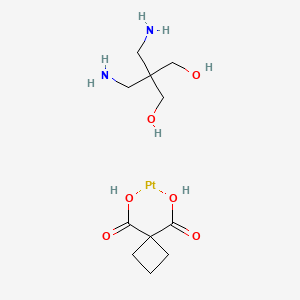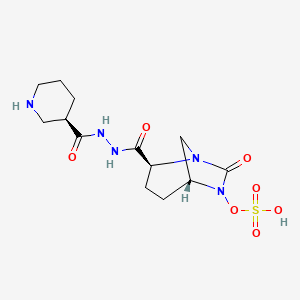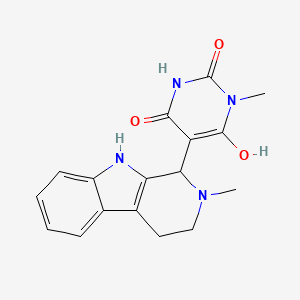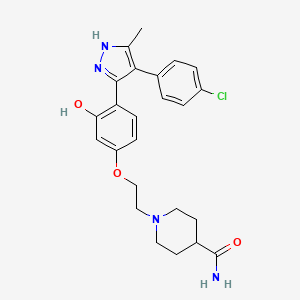
Y 11
Vue d'ensemble
Description
Y 11 est un composé qui a suscité un intérêt considérable dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Il est connu pour sa stabilité et sa réactivité, ce qui en fait un sujet d'étude précieux en chimie, en biologie, en médecine et dans l'industrie.
Applications De Recherche Scientifique
Y 11 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: this compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: This compound is used in the production of advanced materials, such as ceramics and coatings, due to its unique properties
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de Y 11 implique généralement une série de réactions chimiques qui nécessitent des conditions précises. Une méthode courante comprend l'utilisation d'un procédé sol-gel, où des précurseurs sont mélangés et subissent des réactions d'hydrolyse et de condensation pour former un réseau de type gel. Ce réseau est ensuite séché et calciné pour produire this compound sous sa forme souhaitée .
Méthodes de production industrielle
Dans les milieux industriels, this compound est souvent produit à l'aide de réacteurs chimiques à grande échelle qui permettent des conditions de réaction contrôlées. Le procédé peut impliquer l'utilisation de températures et de pressions élevées pour garantir la conversion complète des réactifs en produit souhaité. Les méthodes de production industrielles sont conçues pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
Y 11 subit divers types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former différents oxydes, en fonction des conditions de réaction.
Réduction : Il peut également être réduit à l'aide d'agents réducteurs spécifiques pour produire différents produits.
Substitution : this compound peut participer à des réactions de substitution où un ou plusieurs atomes du composé sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent l'oxygène, l'hydrogène et divers acides et bases. Les conditions de réaction, telles que la température, la pression et le solvant, jouent un rôle crucial dans la détermination de l'issue de ces réactions .
Principaux produits
Les principaux produits formés à partir des réactions de this compound dépendent du type spécifique de réaction et des conditions dans lesquelles elle est réalisée. Par exemple, les réactions d'oxydation peuvent produire différents oxydes, tandis que les réactions de réduction peuvent produire diverses formes réduites de this compound .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme catalyseur dans diverses réactions chimiques en raison de sa stabilité et de sa réactivité.
Biologie : this compound est étudié pour son utilisation potentielle en imagerie biologique et comme agent de contraste dans les diagnostics médicaux.
Médecine : Des recherches sont en cours pour explorer son utilisation dans les systèmes d'administration de médicaments et comme agent thérapeutique pour diverses maladies.
Industrie : This compound est utilisé dans la production de matériaux avancés, tels que la céramique et les revêtements, en raison de ses propriétés uniques
Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, this compound peut interagir avec des protéines et des enzymes cellulaires, modulant leur activité et conduisant à divers effets physiologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte dans lequel this compound est utilisé .
Mécanisme D'action
The mechanism by which Y 11 exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparaison Avec Des Composés Similaires
Y 11 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Voici quelques composés similaires :
Oxyde d'yttrium (Y2O3) : Connu pour sa constante diélectrique élevée et sa stabilité thermique, utilisé dans diverses applications techniques.
Ligands de Schiff : Ces composés ont des applications diverses en chimie de coordination et dans les domaines biomédicaux.
Comparé à ces composés, this compound se distingue par sa réactivité et sa stabilité spécifiques, ce qui le rend adapté à un éventail plus large d'applications.
Propriétés
IUPAC Name |
2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXFHNNLMCUPA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086639-59-9 | |
| Record name | 1086639-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)




![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)

